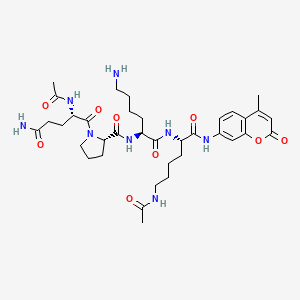

Ac-QPKK(Ac)-AMC

Description

Properties

IUPAC Name |

(2S)-1-[(2S)-2-acetamido-5-amino-5-oxopentanoyl]-N-[(2S)-1-[[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52N8O9/c1-21-19-32(48)53-30-20-24(12-13-25(21)30)41-33(49)26(10-5-7-17-39-22(2)45)42-34(50)27(9-4-6-16-37)43-35(51)29-11-8-18-44(29)36(52)28(40-23(3)46)14-15-31(38)47/h12-13,19-20,26-29H,4-11,14-18,37H2,1-3H3,(H2,38,47)(H,39,45)(H,40,46)(H,41,49)(H,42,50)(H,43,51)/t26-,27-,28-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVYYJGFOAKRPP-DZUOILHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ac-QPKK(Ac)-AMC Deacetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of Ac-QPKK(Ac)-AMC deacetylation, a critical process leveraged in high-throughput screening for modulators of sirtuin activity. This compound is a fluorogenic substrate primarily utilized to measure the enzymatic activity of Class III histone deacetylases (HDACs), specifically sirtuins 1, 2, and 3 (SIRT1, SIRT2, and SIRT3).[1][2] Understanding the intricacies of this mechanism is paramount for researchers in the fields of epigenetics, metabolism, and drug discovery.

The Sirtuin-Mediated Deacetylation of this compound

The deacetylation of this compound is a two-step enzymatic process. The initial and rate-limiting step is the sirtuin-catalyzed removal of the acetyl group from one of the lysine residues of the peptide substrate. This is followed by the cleavage of the deacetylated peptide by a developing enzyme, typically trypsin, which liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][3][4]

The Core Catalytic Mechanism

Sirtuins are NAD dependent deacetylases, meaning they require nicotinamide adenine dinucleotide (NAD+) as a co-substrate for their catalytic activity.[5][6][7] The deacetylation reaction proceeds through a unique catalytic mechanism that distinguishes sirtuins from other classes of HDACs.[6]

The proposed mechanism involves the following key steps:

-

Substrate Binding: The acetylated lysine residue of the this compound peptide binds to the active site of the sirtuin enzyme.[2]

-

NAD+ Cleavage: The sirtuin catalyzes the cleavage of NAD+ into nicotinamide and ADP-ribose.[5][6][7]

-

Formation of a C1'-O-alkylamidate Intermediate: The acetyl group from the lysine is transferred to the ADP-ribose moiety, forming a highly reactive C1'-O-alkylamidate intermediate.[8]

-

Nicotinamide Release: Nicotinamide is released from the active site.[5][6]

-

Formation of 2'-O-acetyl-ADP-ribose: The intermediate rearranges, resulting in the formation of 2'-O-acetyl-ADP-ribose.[5]

-

Release of Deacetylated Peptide: The deacetylated QPKK-AMC peptide is released from the enzyme.[8]

This intricate process is visualized in the signaling pathway diagram below.

Caption: Sirtuin catalytic cycle for this compound deacetylation.

Quantitative Data Presentation

The enzymatic efficiency of SIRT1, SIRT2, and SIRT3 with fluorogenic peptide substrates can be compared using their kinetic parameters. While specific kinetic data for this compound is not consistently reported across all studies, the following table summarizes representative Michaelis-Menten constants (Km) for sirtuins with similar acetylated peptide substrates. Lower Km values indicate a higher affinity of the enzyme for the substrate.

| Sirtuin | Substrate | Km (μM) | Reference |

| SIRT1 | p53-derived acetyl-peptide | ~20-50 | [6] |

| SIRT2 | p53-derived acetyl-peptide | ~19 | [9] |

| SIRT3 | p53-derived acetyl-peptide | ~323 | [9] |

Experimental Protocols

The following is a generalized protocol for a fluorogenic sirtuin deacetylation assay using this compound. Specific concentrations and incubation times may require optimization depending on the experimental setup.

Materials:

-

Recombinant human SIRT1, SIRT2, or SIRT3

-

This compound substrate

-

NAD+

-

Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a suitable buffer)

-

Sirtuin inhibitor (e.g., Nicotinamide) for control experiments

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of NAD+ in assay buffer.

-

Dilute the sirtuin enzyme to the desired concentration in assay buffer.

-

-

Set up the Reaction:

-

In a 96-well black microplate, add the following to each well:

-

Sirtuin assay buffer

-

NAD+ solution

-

Sirtuin enzyme solution

-

Test compound or vehicle control (for inhibitor/activator screening)

-

-

Incubate the plate at 37°C for 10-15 minutes to pre-warm the reaction mixture.

-

-

Initiate the Reaction:

-

Add the this compound substrate to each well to initiate the deacetylation reaction.

-

-

Incubate:

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Develop the Signal:

-

Add the developer solution (e.g., trypsin) to each well.

-

Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

-

-

Measure Fluorescence:

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 350-360 nm and an emission wavelength of approximately 450-460 nm.

-

The workflow for this experimental protocol is illustrated in the diagram below.

Caption: A typical workflow for a fluorogenic sirtuin assay.

Sirtuins in Cellular Signaling and Drug Development

SIRT1, SIRT2, and SIRT3 are implicated in a multitude of cellular processes, making them attractive targets for therapeutic intervention in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[5][10] These sirtuins regulate the activity of numerous downstream proteins through deacetylation.

-

SIRT1: Primarily located in the nucleus, SIRT1 plays a crucial role in regulating metabolism, DNA repair, and inflammation.[5][11] Its targets include transcription factors such as p53, NF-κB, and PGC-1α.[11][12]

-

SIRT2: Predominantly found in the cytoplasm, SIRT2 is involved in the regulation of the cell cycle, microtubule dynamics, and genomic integrity.

-

SIRT3: Located in the mitochondria, SIRT3 is a key regulator of mitochondrial function, including energy metabolism, oxidative stress, and apoptosis.[10]

The interconnectedness of these sirtuins in cellular signaling pathways highlights their importance as drug targets. The development of small molecule activators and inhibitors of sirtuins is an active area of research.

Caption: Overview of the roles of SIRT1, SIRT2, and SIRT3.

Conclusion

The deacetylation of this compound by sirtuins is a robust and widely used method for assessing the activity of these important enzymes. A thorough understanding of the underlying NAD+ dependent catalytic mechanism, coupled with optimized experimental protocols, is essential for researchers aiming to identify and characterize novel sirtuin modulators for therapeutic applications. The continued exploration of sirtuin biology and the development of specific and potent modulators hold significant promise for the treatment of a wide range of human diseases.

References

- 1. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Functional Analysis of Human SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sirtuin Chemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions between sirtuins and fluorogenic small-molecule substrates offer insights into inhibitor design - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05824A [pubs.rsc.org]

- 9. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Ac-QPKK(Ac)-AMC: A Technical Guide to a Fluorogenic Sirtuin Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ac-QPKK(Ac)-AMC peptide is a fluorogenic substrate widely utilized in biochemical assays to measure the enzymatic activity of specific sirtuin (SIRT) isoforms. Sirtuins are a class of NAD⁺-dependent protein deacetylases that play crucial roles in cellular regulation, including metabolism, DNA repair, and longevity. This substrate's peptide sequence, Gln-Pro-Lys-Lys (QPKK), is derived from the tumor suppressor protein p53, a well-established endogenous target of SIRT1. Specifically, it mimics the acetylation site at lysine 382 of p53. This compound is effectively processed by SIRT1, SIRT2, and SIRT3, making it a valuable tool for high-throughput screening of sirtuin activators and inhibitors.[1][2]

Mechanism of Action

The use of this compound in sirtuin activity assays relies on a two-step enzymatic reaction that results in a quantifiable fluorescent signal.

-

Sirtuin-Mediated Deacetylation: In the presence of the cofactor NAD⁺, an active sirtuin enzyme (SIRT1, SIRT2, or SIRT3) recognizes and removes the acetyl group from the ε-amino group of the acetylated lysine (K(Ac)) residue within the peptide substrate.

-

Developer-Mediated Cleavage: Following deacetylation, a developer enzyme, typically trypsin, is added to the reaction. Trypsin specifically cleaves the peptide bond on the C-terminal side of the now deacetylated lysine residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

The free AMC molecule is highly fluorescent, whereas the peptide-conjugated AMC is not. The resulting fluorescence intensity is directly proportional to the amount of AMC released, which in turn reflects the level of sirtuin deacetylase activity. The fluorescence of AMC is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[1][2][3]

Sirtuin Substrate Specificity

This compound is selectively deacetylated by the mitochondrial sirtuins SIRT1, SIRT2, and SIRT3. It is reported to be a poor substrate for SIRT6.[1][2] This specificity allows researchers to probe the activity of these particular sirtuins, which are key regulators in various cellular pathways. While the substrate is widely used, specific Michaelis-Menten (Km) and catalytic rate (kcat) constants are not consistently reported across the literature for all three sirtuin isoforms. The table below summarizes the available data.

Quantitative Data on Sirtuin Substrate Specificity

| Sirtuin Isoform | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| SIRT1 | This compound | Data not reported in cited literature | Data not reported in cited literature | Data not reported in cited literature |

| SIRT2 | This compound | Data not reported in cited literature | Data not reported in cited literature | Data not reported in cited literature |

| SIRT3 | This compound | Data not reported in cited literature | Data not reported in cited literature | Data not reported in cited literature |

| SIRT1 | Ac-p53(379-382) peptide* | 79.6 ± 10.8 | 0.125 ± 0.005 | 1.57 x 10³ |

*Note: Data for a non-fluorogenic p53 peptide (Ac-RHKKac) corresponding to the same acetylation site is provided for context. The affinity (Km) and turnover rate can be influenced by the C-terminal AMC fluorophore.

Experimental Protocols

Below is a detailed methodology for a standard fluorescence-based sirtuin activity assay using this compound.

Materials and Reagents:

-

Recombinant human SIRT1, SIRT2, or SIRT3 enzyme

-

This compound substrate

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer Solution (e.g., Trypsin in assay buffer, often with a sirtuin inhibitor like nicotinamide to stop the initial reaction)

-

96-well black microplate

-

Fluorescence microplate reader

Assay Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of NAD⁺ in nuclease-free water (e.g., 50 mM).

-

Dilute the sirtuin enzyme to the desired working concentration in cold Sirtuin Assay Buffer. The optimal concentration should be determined empirically via enzyme titration.

-

-

Reaction Setup:

-

To each well of a 96-well black microplate, add the components in the following order:

-

Sirtuin Assay Buffer to bring the final volume to 50 µL.

-

Test compounds (inhibitors or activators) or vehicle control (e.g., DMSO).

-

Diluted sirtuin enzyme.

-

-

Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow for compound-enzyme interaction.

-

-

Initiation of Deacetylation Reaction:

-

Prepare a substrate mix containing this compound and NAD⁺ in Sirtuin Assay Buffer.

-

Add the substrate mix to each well to start the reaction. Final concentrations typically range from 10-50 µM for the substrate and 0.5-1 mM for NAD⁺.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Development Step:

-

Add 50 µL of Developer Solution to each well to stop the sirtuin reaction and initiate the cleavage of the deacetylated substrate.

-

Incubate the plate at 37°C for an additional 15-30 minutes to allow for complete cleavage and development of the fluorescent signal.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

-

Include appropriate controls: no-enzyme control (background fluorescence), no-substrate control, and positive/negative controls for inhibitors/activators.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percentage of sirtuin activity relative to the vehicle control.

-

For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations

Experimental Workflow

Caption: Workflow for a sirtuin fluorescence assay.

Enzymatic Reaction Mechanism

Caption: Two-step enzymatic reaction of the assay.

Signaling Pathway Context: The SIRT1-p53 Axis

The QPKK peptide sequence is derived from the C-terminal regulatory domain of the p53 tumor suppressor protein, a critical node in cellular stress response. p53 is a transcription factor that can induce cell cycle arrest, senescence, or apoptosis in response to cellular damage. The activity of p53 is tightly regulated by post-translational modifications, including acetylation.

Under conditions of cellular stress, p53 is acetylated by histone acetyltransferases (HATs) like p300/CBP. This acetylation enhances p53's stability and its ability to bind DNA, thereby activating downstream target genes such as p21 (cell cycle arrest) and BAX (apoptosis).

SIRT1 acts as a negative regulator of p53.[4] It deacetylates p53 at several lysine residues, including Lys382 (the site mimicked by the this compound substrate).[5] This deacetylation event represses p53's transcriptional activity, promoting cell survival by preventing apoptosis and cell cycle arrest.[5] Therefore, the interplay between p53 acetylation and SIRT1-mediated deacetylation is a critical switch that determines cell fate in response to stress. The this compound substrate allows researchers to study this specific regulatory interaction in a controlled, in vitro setting.

SIRT1-p53 Signaling Pathway

Caption: Regulation of p53 activity by SIRT1.

References

- 1. This compound | CAS 1387005-23-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. This compound - Biochemicals - CAT N°: 30790 [bertin-bioreagent.com]

- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Fluorogenic Sirtuin Assays Utilizing Ac-QPKK(Ac)-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of a widely used fluorogenic assay for measuring the activity of Class III histone deacetylases, specifically sirtuins (SIRTs). The guide focuses on the utilization of the acetylated peptide substrate, Ac-Gln-Pro-Lys-Lys(Ac)-AMC (Ac-QPKK(Ac)-AMC), a derivative of the p53 tumor suppressor protein sequence.

Core Principle of the Assay

The fluorogenic sirtuin assay using this compound is a robust and sensitive method for determining the enzymatic activity of sirtuins, particularly SIRT1, SIRT2, and SIRT3.[1] The assay is based on a two-step enzymatic reaction that results in the generation of a quantifiable fluorescent signal directly proportional to the sirtuin activity.

Step 1: NAD+-Dependent Deacetylation by Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases.[2] In the initial step, the sirtuin enzyme utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor to remove the acetyl group from the acetylated lysine residue within the this compound substrate. This reaction yields the deacetylated peptide, nicotinamide, and O-acetyl-ADP-ribose.[3]

Step 2: Proteolytic Cleavage and Fluorophore Release

The deacetylated peptide product from the first step becomes a substrate for a developing enzyme, typically trypsin. Trypsin specifically cleaves the peptide bond C-terminal to the now-exposed lysine residue. This cleavage liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which was previously quenched. The free AMC fluoresces, and its intensity can be measured using a fluorometer.[4][5][6]

The overall workflow of this fluorogenic assay is depicted in the following diagram:

Experimental Protocols

A generalized protocol for performing a fluorogenic sirtuin assay with this compound in a 96-well plate format is provided below. It is crucial to optimize concentrations of the enzyme, substrate, and NAD+ for specific experimental conditions.

Materials and Reagents:

-

Sirtuin enzyme (e.g., recombinant human SIRT1, SIRT2, or SIRT3)

-

This compound substrate

-

NAD+

-

Sirtuin assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA)[4]

-

Trypsin (as the developer enzyme)

-

Sirtuin inhibitor (e.g., Nicotinamide) for control experiments

-

96-well black microplate

-

Fluorometer with excitation and emission wavelengths of approximately 340-360 nm and 440-460 nm, respectively, for AMC detection.[1]

Experimental Workflow:

Detailed Method:

-

Reagent Preparation: Prepare all reagents to their final working concentrations in sirtuin assay buffer.

-

Reaction Setup: In a 96-well black plate, add the sirtuin enzyme, NAD+, and assay buffer to a final volume of 50 µL. For inhibitor screening, pre-incubate the enzyme with the test compounds for a defined period before adding the substrate.

-

Initiation of Deacetylation: Start the reaction by adding 50 µL of the this compound substrate solution. The final concentrations can be optimized, but typical ranges are 1-50 µM for the substrate and 100-500 µM for NAD+.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Stop the sirtuin reaction and initiate the development step by adding 50 µL of a solution containing trypsin and a sirtuin inhibitor like nicotinamide.

-

Fluorescence Measurement: Incubate the plate at room temperature for 15-30 minutes to allow for the complete release of AMC. Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.[1]

Data Presentation and Analysis

The obtained fluorescence data can be used to determine enzyme kinetics, screen for inhibitors or activators, and calculate key parameters such as IC50 and Z'-factor values.

Table 1: Representative Quantitative Data for Sirtuin Assays using this compound

| Parameter | SIRT1 | SIRT2 | SIRT3 | Reference |

| Substrate Concentration | 5 µM | 5 µM | 5 µM | [2] |

| Signal-to-Background (S/B) Ratio | 75 | 165 | 45 | [2] |

| Z'-Factor | 0.98 | 0.87 | 0.92 | [2] |

| Nicotinamide IC50 | ~79 µM | ~138 µM | ~84 µM | [2] |

Application in Studying Sirtuin Signaling Pathways

The this compound substrate is derived from a sequence in the tumor suppressor protein p53, a known target of SIRT1.[4][7] Therefore, this assay is particularly relevant for studying the role of sirtuins, especially SIRT1, in cellular processes regulated by p53, such as apoptosis, cell cycle arrest, and DNA damage response.

SIRT1-mediated deacetylation of p53 at specific lysine residues can inhibit its transcriptional activity, thereby suppressing the expression of pro-apoptotic and cell cycle arrest genes.[4][7][8] This regulatory mechanism is a critical area of research in cancer biology and aging.

The following diagram illustrates the central role of SIRT1 in the p53 signaling pathway.

References

- 1. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

Measuring SIRT2 Activity with Ac-QPKK(Ac)-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, is a key regulator in various cellular processes, including cell cycle control, genomic stability, and metabolic regulation. Its dysfunction has been implicated in a range of diseases, from neurodegenerative disorders to cancer, making it a compelling target for therapeutic intervention. Accurate and efficient measurement of SIRT2 activity is paramount for both basic research and drug discovery. This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Ac-QPKK(Ac)-AMC for the sensitive and robust quantification of SIRT2 activity.

Principle of the Assay

The this compound-based assay is a two-step enzymatic process. In the first step, SIRT2 deacetylates the acetylated lysine residue within the this compound peptide substrate in the presence of the cofactor NAD+. In the second step, a developer enzyme, typically trypsin, cleaves the deacetylated peptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence, measured at an excitation of approximately 360 nm and an emission of approximately 460 nm, is directly proportional to the deacetylase activity of SIRT2.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the SIRT2 activity assay using this compound and similar substrates.

| Parameter | Value | Notes |

| Substrate | This compound | A fluorogenic, acetylated peptide substrate for sirtuins 1, 2, and 3. |

| Enzyme | Human Recombinant SIRT2 | |

| Cofactor | NAD+ | Essential for SIRT2 catalytic activity. |

| Developer | Trypsin | Cleaves the deacetylated peptide to release AMC. |

| Detection | Fluorescence (Ex/Em) | ~360 nm / ~460 nm |

| Km for similar substrate | 0.24 µM (myristoylated peptide)[1] | The Km value for a myristoylated peptide substrate with SIRT2 is significantly lower than for an acetylated peptide (19.00 µM), indicating higher affinity. The specific Km for this compound may vary.[1] |

| Optimal Substrate Conc. | ~5 µM | A concentration of 5 µM for a similar fluorogenic substrate has been shown to yield a high signal-to-background ratio and a Z'-factor of 0.87 in SIRT2 assays.[1] |

| Optimal NAD+ Conc. | ~1 mM | A concentration of 1 mM NAD+ is commonly used in SIRT2 activity assays.[1] |

| IC50 of Nicotinamide | ~138 µM | Determined using 5 µM of a similar fluorogenic substrate and 1 mM NAD+. Nicotinamide is a known pan-sirtuin inhibitor.[1] |

Experimental Protocols

I. Reagent Preparation

-

SIRT2 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Store at 4°C.

-

SIRT2 Enzyme Stock: Reconstitute human recombinant SIRT2 in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

This compound Substrate Stock (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C, protected from light.

-

NAD+ Stock (50 mM): Dissolve NAD+ in ultrapure water. Aliquot and store at -80°C.

-

Developer Solution (Trypsin, 1 mg/mL): Dissolve trypsin in assay buffer. Prepare fresh before use and keep on ice.

-

Stop Solution (2 M Nicotinamide): Dissolve nicotinamide in ultrapure water. Store at room temperature.

II. SIRT2 Activity Assay Protocol (96-well plate format)

-

Prepare Reagent Mix: On ice, prepare a master mix containing assay buffer, NAD+ (final concentration 1 mM), and SIRT2 enzyme (final concentration will depend on the specific activity of the enzyme lot and should be determined empirically).

-

Dispense Reagent Mix: Add 40 µL of the reagent mix to each well of a black, flat-bottom 96-well plate.

-

Initiate Reaction: Add 10 µL of this compound substrate (diluted in assay buffer to a final concentration of 5 µM) to each well.

-

Incubation: Mix gently and incubate the plate at 37°C for 45-60 minutes, protected from light.

-

Stop Deacetylation (Optional): Add 10 µL of Stop Solution to each well. This step is crucial for kinetic studies or when screening for inhibitors.

-

Develop Signal: Add 40 µL of Developer Solution to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure Fluorescence: Read the fluorescence at Ex/Em = 360/460 nm using a microplate reader.

III. SIRT2 Inhibitor Screening Protocol

-

Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a known SIRT2 inhibitor (e.g., Nicotinamide or AGK2) as a positive control and a vehicle control (DMSO).

-

Dispense Compounds: Add 10 µL of the diluted compounds or controls to the wells of a 96-well plate.

-

Add Enzyme: Add 30 µL of diluted SIRT2 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate Reaction: Add 10 µL of a pre-mixed solution of this compound and NAD+ (final concentrations of 5 µM and 1 mM, respectively) to each well.

-

Follow Steps 4-8 from the SIRT2 Activity Assay Protocol.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

References

The Role of Ac-QPKK(Ac)-AMC in Histone Deacetylase (HDAC) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-QPKK(Ac)-AMC is a synthetic, fluorogenic peptide substrate instrumental in the study of histone deacetylases (HDACs), particularly the sirtuin class of enzymes.[1][2] Its chemical structure, (2S)-1-[(2S)-2-acetamido-5-amino-5-oxopentanoyl]-N-[(2S)-1-[[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide, incorporates two acetylated lysine residues, making it a target for deacetylation enzymes.[3] The peptide is conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore, which remains quenched until enzymatically cleaved. This property allows for a sensitive and continuous assay to measure the activity of specific HDACs, making it a valuable tool in drug discovery and basic research for screening inhibitors and understanding enzyme kinetics.[4][5]

Core Mechanism of Action

The utility of this compound as a research tool lies in a two-step, coupled enzymatic reaction that produces a quantifiable fluorescent signal directly proportional to HDAC activity.

-

Deacetylation by HDAC/Sirtuin: In the initial step, an active HDAC enzyme, such as SIRT1, SIRT2, or SIRT3, recognizes and removes the acetyl group from one of the lysine residues of the this compound substrate.

-

Proteolytic Cleavage and Fluorescence Release: Following deacetylation, a "developer" enzyme, typically trypsin, is added to the reaction.[5][6] Trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine residue. This cleavage releases the 7-amino-4-methylcoumarin (AMC) group, which is highly fluorescent.[6][7]

-

Signal Quantification: The released AMC fluoresces when excited with light at a wavelength of 340-360 nm, emitting light at 440-460 nm.[8] The intensity of this fluorescence can be measured over time using a microplate reader, providing a direct readout of the HDAC's enzymatic activity.[9] In the context of inhibitor screening, a reduction in the fluorescent signal indicates that the compound is preventing the HDAC from deacetylating the substrate.[4]

Caption: Workflow of the two-step enzymatic assay using this compound.

Applications in HDAC Research

This compound is a versatile substrate primarily employed for:

-

High-Throughput Screening (HTS) of Inhibitors: The robust and scalable nature of the assay makes it ideal for screening large chemical libraries to identify novel HDAC inhibitors.[4][5] Dysregulation of HDACs is implicated in numerous diseases, including cancer, making them key therapeutic targets.[4]

-

Enzyme Kinetics and Characterization: The substrate is used to determine fundamental Michaelis-Menten kinetic parameters (KM and kcat) for various HDAC isoforms.[5][10] This information is critical for understanding the enzyme's substrate specificity and efficiency, and for characterizing the mechanism of action of inhibitors (e.g., competitive, non-competitive).

-

Sirtuin-Specific Research: this compound is particularly noted as a substrate for Class III HDACs, the sirtuins (SIRT1, SIRT2, SIRT3), which are NAD+-dependent deacetylases.[1] It is selectively deacylated by SIRT1-3 over SIRT6.

Quantitative Data

While specific kinetic constants for this compound are not always published in standardized formats, data from assays using similar fluorogenic AMC-based substrates provide valuable context for experimental design. The table below summarizes relevant quantitative data for comparison.

| Substrate | Enzyme | Parameter | Value | Reference |

| Boc-Lys(Ac)-AMC | HDAC1 | KM | 58.89 µM | [4][6] |

| Ac-RHKK(acetyl)-AMC | HDAC8 | kcat/KM | 3 (relative) | [10] |

| Ac-RHKK(hex)-AMC | HDAC8 | kcat/KM | 6 (relative) | [10] |

| Ac-RHKK(dec)-AMC | HDAC8 | kcat/KM | 9 (relative) | [10] |

| Ac-Leu-Gly-Lys(Ac)-AMC | HDAC1, 2, 3 | KM | Low micromolar range | [11] |

| Various Inhibitors | HDAC1 | IC50 | Varies (e.g., SAHA: 374 nM) | [6] |

Note: The final substrate concentration in an assay should ideally be at or below the Michaelis-Menten constant (KM) for accurate inhibitor characterization.[4]

Experimental Protocols

Below is a detailed methodology for a typical in vitro HDAC activity assay using this compound, optimized for a 96-well or 384-well plate format.

Materials and Reagents

-

HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[4] Store at 4°C.

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C.[4]

-

Enzyme Solution: Recombinant human HDAC/Sirtuin enzyme diluted to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration is typically in the low nanomolar range and should be determined empirically.

-

Developer Solution: Trypsin stock solution diluted in HDAC Assay Buffer. A final concentration of 100 µg/mL to 2.5 mg/mL may be required depending on the substrate.[4][5]

-

Inhibitor Stock Solution: Test compounds and a known HDAC inhibitor (e.g., Trichostatin A) dissolved in DMSO.[4]

-

Stop Solution (Optional for kinetic reads, required for endpoint): A potent HDAC inhibitor like Trichostatin A (TSA) to halt the deacetylation reaction before adding the developer.

-

Assay Plates: Black, opaque 96-well or 384-well microplates suitable for fluorescence measurements.

Experimental Workflow for Inhibitor Screening

Caption: High-throughput screening workflow for identifying HDAC inhibitors.

Detailed Assay Procedure

-

Compound Plating: Dispense 1 µL of test inhibitor solution at various concentrations into the wells of the assay plate. For control wells, add 1 µL of DMSO (100% activity) or a known potent inhibitor (0% activity).[4]

-

Enzyme Addition: Add 20 µL of the diluted HDAC enzyme solution to each well. Mix gently on a plate shaker for 1 minute.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme and the potential inhibitors.[4]

-

Reaction Initiation: Start the deacetylation reaction by adding 20 µL of the this compound working solution to each well. The final substrate concentration should be at or near the KM.

-

Deacetylation Incubation: Incubate the plate at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range (typically 30 to 90 minutes).[5]

-

Signal Development: Add 20 µL of the Developer Solution (trypsin) to each well. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate. Mix on a plate shaker for 1 minute.

-

Development Incubation: Incubate at room temperature or 37°C for 15-30 minutes to allow for complete cleavage and release of AMC.[12]

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation set to ~355 nm and emission set to ~460 nm.[8]

Data Analysis

The percentage of HDAC inhibition can be calculated using the following formula:

% Inhibition = 100 x [1 - (Fluorescenceinhibitor - Fluorescenceblank) / (FluorescenceDMSO - Fluorescenceblank)]

IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Broader Context: HDACs in Gene Regulation

The study of HDACs is critical because of their central role in epigenetic regulation. By removing acetyl groups from lysine residues on histone tails, HDACs promote the condensation of chromatin, making the DNA less accessible to transcription factors. This process generally leads to transcriptional repression. The activity of these enzymes is fundamental to cellular processes, and their dysregulation is a hallmark of many cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | CAS 1387005-23-3 | Sirtuin底物 | 美国InvivoChem [invivochem.cn]

- 4. benchchem.com [benchchem.com]

- 5. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. A homogeneous cellular histone deacetylase assay suitable for compound profiling and robotic screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Discovery and Development of Ac-QPKK(Ac)-AMC: A Fluorogenic Substrate for Sirtuin Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic sirtuin substrate, Ac-QPKK(Ac)-AMC. It details its rational design based on a key biological target, its mechanism of action, and its application in high-throughput screening for sirtuin modulators. This document includes a summary of available quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes and workflows.

Introduction: The Need for Robust Sirtuin Substrates

Sirtuins are a class of NAD⁺-dependent lysine deacylases that play crucial roles in cellular regulation, with implications in a wide range of human diseases.[1] The seven mammalian sirtuins (SIRT1-7) are recognized as important therapeutic targets, sparking significant interest in the development of small molecule modulators to regulate their activity. The discovery of such modulators is critically dependent on the availability of efficient and reliable assays for sirtuin activity.

Fluorogenic assays have emerged as a preferred method for high-throughput screening due to their sensitivity and convenience.[2] These assays often employ synthetic peptide substrates that, upon enzymatic deacylation, produce a fluorescent signal. This compound has been developed as a specific and sensitive fluorogenic substrate for SIRT1, SIRT2, and SIRT3, enabling the quantification of their enzymatic activity.

Rational Design and Discovery

The design of this compound is rooted in the natural substrate specificity of sirtuins. The peptide sequence "QPKK" corresponds to amino acids 317-320 of the tumor suppressor protein p53, a well-established substrate for sirtuin deacetylation.[3] The lysine residue within this sequence is a known site of acetylation, and its removal is a key regulatory event.

The development of this substrate was driven by the need for a tool to investigate the activity of SIRT2. The FLUOR DE LYS® SIRT2 assay, which utilizes this p53-derived peptide, was designed for screening chemical libraries to identify potential inhibitors or activators.[3] It was subsequently found that this substrate is also effectively processed by SIRT1 and SIRT3.

Mechanism of Action

The this compound substrate is a tetrapeptide with an acetylated N-terminus (Ac), followed by glutamine (Q), proline (P), and two lysine (K) residues. One of the lysine residues is acetylated on its epsilon-amino group (Ac), and the C-terminus is coupled to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter.

The assay principle is a two-step enzymatic reaction:

-

Sirtuin-mediated Deacetylation: In the presence of the cofactor NAD⁺, sirtuins (SIRT1, SIRT2, or SIRT3) recognize and remove the acetyl group from the lysine side chain of the this compound substrate.

-

Proteolytic Cleavage and Fluorescence Generation: The deacetylated peptide then becomes a substrate for a developer enzyme, typically trypsin. Trypsin cleaves the peptide bond C-terminal to the lysine residue, releasing the free AMC molecule. Liberated AMC is highly fluorescent, and the increase in fluorescence intensity is directly proportional to the sirtuin activity.

The excitation and emission maxima for AMC are in the range of 340-360 nm and 440-460 nm, respectively.

Quantitative Data

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-RHKK(acetyl)-AMC | HDAC8 | 251 ± 7.75 | 0.0201 ± 0.00930 | 80.1 ± 12.3 |

| Ac-RHKK(hex)-AMC | HDAC8 | 146 ± 2.51 | 0.0230 ± 0.000354 | 158.0 ± 26.5 |

| Ac-RHKK(dec)-AMC | HDAC8 | 104 ± 2.50 | 0.0322 ± 0.00906 | 309.1 ± 12.3 |

Data for Ac-RHKK-AMC substrates with HDAC8 are provided for comparative purposes as this peptide sequence is also derived from p53 and is structurally similar to this compound.[4][5]

Studies on various acylated substrates with SIRT1, SIRT2, and SIRT3 indicate that these sirtuins exhibit preferences for different acyl group chain lengths, which influences their catalytic efficiency.[2]

Experimental Protocols

The following is a generalized protocol for a sirtuin activity assay using a fluorogenic substrate like this compound. This protocol is based on commonly used methods for sirtuin and HDAC assays and should be optimized for specific experimental conditions.

Reagents and Materials

-

Sirtuin enzyme (recombinant human SIRT1, SIRT2, or SIRT3)

-

This compound substrate

-

NAD⁺

-

Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., Trypsin in a suitable buffer)

-

Sirtuin inhibitor (e.g., Nicotinamide for control experiments)

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of NAD⁺ in assay buffer.

-

Dilute the sirtuin enzyme to the desired concentration in assay buffer. Keep on ice.

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add the following in order:

-

Sirtuin Assay Buffer

-

Sirtuin enzyme solution

-

Test compounds (inhibitors or activators) or vehicle control.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the this compound substrate and NAD⁺ solution to each well. The final reaction volume is typically 50-100 µL.

-

-

Deacetylation Reaction Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme concentration and activity.

-

-

Development Step:

-

Stop the deacetylation reaction and initiate the development by adding the Developer solution (Trypsin) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme or without NAD⁺) from the experimental values.

-

Plot the fluorescence intensity against the concentration of the test compound to determine IC₅₀ or EC₅₀ values. For kinetic studies, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax.

-

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The synthesis involves the use of Fmoc-protected amino acids and a series of coupling and deprotection steps. The final step involves the coupling of the AMC moiety to the C-terminus of the peptide, followed by cleavage from the resin and purification, often by high-performance liquid chromatography (HPLC).

Conclusion

This compound is a valuable tool for the study of sirtuin activity, particularly for SIRT1, SIRT2, and SIRT3. Its rational design, based on a known p53 acetylation site, provides biological relevance. The fluorogenic assay based on this substrate offers a sensitive and high-throughput method for screening sirtuin modulators, which is essential for the development of novel therapeutics targeting sirtuin-related diseases. While specific kinetic data for this substrate remains to be fully characterized in the public domain, its widespread use in commercial assay kits underscores its utility and reliability in sirtuin research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzo Life Sciences FLUOR DE LYS SIRT2 fluorometric drug discovery assay kit | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-QPKK(Ac)-AMC: A Fluorogenic Substrate for Sirtuin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-QPKK(Ac)-AMC is a highly specific and sensitive fluorogenic substrate designed for the measurement of sirtuin (SIRT) activity, particularly for SIRT1, SIRT2, and SIRT3. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a myriad of cellular processes, including gene silencing, DNA repair, metabolism, and aging. Consequently, they have emerged as significant therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and visual workflows to facilitate its effective use in research and drug discovery.

Chemical Structure and Properties

This compound is a synthetic tetrapeptide, Nα-acetyl-Gln-Pro-Lys-Lys(ε-acetyl)-AMC, where the C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC). The peptide sequence is derived from a known sirtuin substrate, and the presence of the acetylated lysine residue is critical for recognition and enzymatic activity by sirtuins. The fluorophore AMC is quenched in the intact substrate and exhibits a significant increase in fluorescence upon cleavage, providing a direct measure of enzyme activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | [1][2] |

| CAS Number | 1387005-23-3 | [1][2] |

| Molecular Formula | C₃₆H₅₂N₈O₉ | [1][2] |

| Molecular Weight | 740.9 g/mol | [1][2] |

| Purity | Typically >95% | [1] |

| Appearance | White to off-white solid | |

| Excitation Maximum (λex) | 340-360 nm | [1][2] |

| Emission Maximum (λem) | 440-460 nm | [1][2] |

| Solubility | Soluble in DMSO and DMF | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Mechanism of Action

The utility of this compound as a sirtuin substrate lies in a two-step enzymatic assay. In the first step, a sirtuin enzyme, in the presence of its cofactor NAD+, deacetylates the ε-acetylated lysine residue of the peptide. The resulting deacetylated peptide becomes a substrate for trypsin in the second step. Trypsin cleaves the peptide bond C-terminal to the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The increase in fluorescence intensity is directly proportional to the sirtuin activity.

Figure 1: Mechanism of fluorescence generation by this compound.

Experimental Protocols

Solid-Phase Synthesis of this compound

While commercially available, this compound can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol.

Materials:

-

Fmoc-Lys(Ac)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

N-terminal acetylation solution (e.g., acetic anhydride, DIPEA in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

7-Amino-4-methylcoumarin (AMC)

-

Coupling agent for AMC (e.g., EDC/HOBt)

-

Solvents (DMF, DCM, Ether)

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Ac)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially (Lys(Boc), Pro, Gln(Trt)) using a coupling reagent and base.

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus of the peptide.

-

Cleavage from Resin: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Coupling to AMC: Couple the purified peptide to AMC using a suitable coupling agent.

-

Final Purification and Characterization: Purify the final product by HPLC and characterize by mass spectrometry.

Sirtuin Activity Assay Protocol

This protocol provides a method for measuring the activity of SIRT1, SIRT2, or SIRT3 in a 96-well plate format.

Materials:

-

This compound substrate

-

Recombinant human SIRT1, SIRT2, or SIRT3

-

NAD+

-

Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trypsin solution

-

Sirtuin inhibitor (optional, for control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM).

-

Prepare a stock solution of NAD+ in assay buffer.

-

Dilute the sirtuin enzyme to the desired concentration in assay buffer.

-

-

Set up the Reaction:

-

In each well of the 96-well plate, add the following in order:

-

Sirtuin assay buffer

-

Sirtuin enzyme

-

NAD+

-

Test compound or vehicle (for inhibitor screening)

-

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

-

Initiate the Reaction:

-

Add this compound to each well to start the reaction. The final concentration is typically in the low micromolar range.

-

-

Incubate:

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Develop the Signal:

-

Add trypsin solution to each well to stop the sirtuin reaction and initiate the cleavage of the deacetylated substrate.

-

Incubate at room temperature for 15-30 minutes.

-

-

Measure Fluorescence:

-

Read the fluorescence intensity on a microplate reader with excitation at ~355 nm and emission at ~460 nm.

-

Figure 2: Experimental workflow for the sirtuin activity assay.

Application in Signaling Pathway Analysis

This compound is a valuable tool for investigating the role of sirtuins in various signaling pathways. For example, SIRT1 is a known regulator of the p53 tumor suppressor pathway. By deacetylating p53, SIRT1 inhibits its transcriptional activity and promotes cell survival. The activity of SIRT1 in this pathway can be quantified using the this compound substrate.

Figure 3: Role of SIRT1 in the p53 signaling pathway.

Conclusion

This compound is a robust and reliable fluorogenic substrate that has become an indispensable tool for the study of sirtuin activity. Its well-defined chemical structure, predictable mechanism of action, and straightforward application in a high-throughput assay format make it ideal for basic research, inhibitor screening, and drug development. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively utilize this substrate to unravel the complex roles of sirtuins in health and disease.

References

Ac-QPKK(Ac)-AMC for High-Throughput Screening of Sirtuin Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Ac-QPKK(Ac)-AMC and its application in high-throughput screening (HTS) for modulators of sirtuins 1, 2, and 3 (SIRT1, SIRT2, SIRT3). Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a wide range of physiological and pathological processes, making them attractive therapeutic targets for various diseases.

Introduction to this compound and Sirtuin Activity Assays

This compound is a fluorogenic peptide substrate designed for the sensitive and continuous measurement of the deacetylase activity of SIRT1, SIRT2, and SIRT3.[1] It is selectively deacetylated by these sirtuins over others like SIRT6. The assay principle relies on a two-step enzymatic reaction. In the first step, a sirtuin enzyme removes the acetyl group from the lysine residue within the peptide sequence. In the second step, the deacetylated peptide becomes a substrate for a developing enzyme, typically trypsin, which cleaves the peptide bond C-terminal to the deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The resulting fluorescence intensity is directly proportional to the sirtuin activity. AMC has excitation maxima between 340-360 nm and emission maxima between 440-460 nm.[1]

Sirtuin Signaling Pathways

SIRT1, SIRT2, and SIRT3 are involved in a multitude of cellular processes. Understanding their signaling pathways is critical for contextualizing the impact of their modulators.

SIRT1 Signaling Pathway

SIRT1 is primarily a nuclear protein that regulates metabolism, stress resistance, and genomic stability through the deacetylation of numerous substrates, including transcription factors and histones. Key targets of SIRT1 include p53, NF-κB, and PGC-1α. By deacetylating these proteins, SIRT1 influences pathways involved in apoptosis, inflammation, and mitochondrial biogenesis.

Figure 1: Simplified SIRT1 signaling pathway.

SIRT2 Signaling Pathway

SIRT2 is predominantly found in the cytoplasm and is involved in the regulation of the cell cycle, microtubule dynamics, and inflammation. It deacetylates various cytoplasmic proteins, including α-tubulin and p65 (a subunit of NF-κB).

References

Applications of Ac-QPKK(Ac)-AMC in Epigenetic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of epigenetics, the study of histone deacetylases (HDACs) and sirtuins (SIRTs) has become paramount to understanding gene regulation, cellular aging, and the pathogenesis of numerous diseases, including cancer. Ac-QPKK(Ac)-AMC is a fluorogenic peptide substrate that has emerged as a valuable tool for the sensitive and continuous assay of sirtuin activity, particularly for SIRT1, SIRT2, and SIRT3.[1] This technical guide provides a comprehensive overview of the applications of this compound in epigenetic research, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its integration into your research and drug discovery workflows.

The this compound substrate is a tetrapeptide sequence (Gln-Pro-Lys-Lys) with acetylated lysine residues and a C-terminal 7-amino-4-methylcoumarin (AMC) group. The principle of its use in deacetylase assays is a two-step enzymatic reaction. Initially, a sirtuin or HDAC enzyme removes the acetyl group from one of the lysine residues. In the second step, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent AMC moiety.[2] The resulting fluorescence, measured at an excitation of approximately 340-360 nm and an emission of 440-460 nm, is directly proportional to the deacetylase activity.[1]

Core Applications in Epigenetic Research

This compound is a versatile substrate with primary applications in:

-

High-Throughput Screening (HTS) of Sirtuin Modulators: Its fluorogenic nature makes it ideal for HTS campaigns to identify novel inhibitors and activators of SIRT1, SIRT2, and SIRT3.[2]

-

Enzyme Kinetics and Characterization: The continuous nature of the assay allows for the detailed study of sirtuin enzyme kinetics, including the determination of Michaelis-Menten constants (Km and Vmax) for the substrate and the mechanism of action of inhibitors.

-

Drug Discovery and Development: By providing a reliable method to quantify sirtuin activity, this substrate aids in the preclinical evaluation of drug candidates targeting sirtuin pathways.

Quantitative Data: Sirtuin Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of common sirtuin inhibitors. It is important to note that IC50 values can vary depending on assay conditions, including substrate and enzyme concentrations.

| Inhibitor | Target Sirtuin(s) | IC50 (µM) | Substrate Used |

| EX-527 | SIRT1 | 0.098 | Not specified |

| SIRT2 | 19.6 | Not specified | |

| SIRT3 | 48.7 | Not specified | |

| Sirtinol | SIRT1 | 38 | p53 peptide-AMC |

| SIRT2 | General Inhibition | Not specified | |

| Suramin | SIRT1 | 2.42 | RHKK(Ac)-AMC |

| SIRT2 | 9.8 | RHKK(Ac)-AMC |

Experimental Protocols

Below are detailed methodologies for performing sirtuin activity assays using this compound. These protocols are based on established methods for similar fluorogenic sirtuin substrates and can be adapted for SIRT1, SIRT2, and SIRT3.

Materials and Reagents:

-

This compound substrate

-

Recombinant human SIRT1, SIRT2, or SIRT3 enzyme

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Trypsin (TPCK-treated)

-

Sirtuin inhibitor (e.g., Nicotinamide) for stop solution and negative controls

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

General Sirtuin Activity Assay Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Dilute to the desired working concentration in Sirtuin Assay Buffer.

-

Prepare a stock solution of NAD+ in Sirtuin Assay Buffer.

-

Dilute the recombinant sirtuin enzyme to the desired concentration in Sirtuin Assay Buffer. Keep the enzyme on ice.

-

Prepare a developing solution containing trypsin and a sirtuin inhibitor (e.g., 2 mM Nicotinamide) in Sirtuin Assay Buffer.

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add the following in order:

-

Sirtuin Assay Buffer

-

Test compounds (inhibitors or activators) or vehicle control.

-

NAD+ solution.

-

Diluted sirtuin enzyme solution to initiate the reaction.

-

-

Incubate the plate at 37°C for 45-60 minutes, protected from light.

-

-

Development Step:

-

Stop the enzymatic reaction by adding the developing solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate by trypsin.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

-

Protocol for Determining IC50 Values of Inhibitors:

-

Follow the general assay protocol.

-

Prepare serial dilutions of the test inhibitor.

-

Add the different concentrations of the inhibitor to the respective wells before adding the enzyme.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Pathways and Workflows

To further elucidate the context and application of this compound in epigenetic research, the following diagrams have been generated.

Conclusion

This compound is a robust and sensitive fluorogenic substrate that facilitates the study of sirtuin deacetylases in a high-throughput and continuous manner. Its application is crucial in the fields of epigenetic research and drug discovery for identifying and characterizing modulators of SIRT1, SIRT2, and SIRT3. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively utilize this valuable tool in their investigations into the complex roles of sirtuins in health and disease. While specific kinetic parameters such as Km and Vmax for this compound with individual sirtuins may require empirical determination, the methodologies outlined here provide a solid framework for such investigations.

References

Methodological & Application

Ac-QPKK(Ac)-AMC Assay Protocol for SIRT2 Inhibition: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), an NAD dependent deacetylase, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. The development of potent and selective SIRT2 inhibitors is a key focus in drug discovery. A widely used method for screening and characterizing SIRT2 inhibitors is the Ac-QPKK(Ac)-AMC fluorogenic assay. This two-step assay provides a sensitive and high-throughput-compatible platform for measuring SIRT2 deacetylation activity. This document provides a detailed protocol for performing the this compound assay for SIRT2 inhibition, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.

Principle of the Assay

The this compound assay is a coupled enzymatic assay. In the first step, SIRT2 deacetylates the acetylated lysine residue of the fluorogenic substrate, Ac-Gln-Pro-Lys-Lys(Ac)-AMC. In the second step, a developing enzyme, typically trypsin, specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[1] The fluorescence intensity is directly proportional to the amount of AMC released, which in turn is a measure of SIRT2 activity. Inhibitors of SIRT2 will reduce the rate of deacetylation, leading to a decrease in the fluorescent signal.

Data Presentation

Table 1: IC50 Values of Known SIRT2 Inhibitors using this compound Assay

| Inhibitor | IC50 (µM) | Reference |

| Nicotinamide | 138 | [2] |

| AGK2 | 15.4 | [3] |

| SirReal2 | 0.4 | [3] |

| TM | 0.028 | [4] |

Experimental Protocols

Materials and Reagents

-

Recombinant Human SIRT2 enzyme

-

This compound substrate

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Trypsin (TPCK-treated)

-

SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Bovine Serum Albumin (BSA)

-

Known SIRT2 inhibitor (e.g., Nicotinamide, for positive control)

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Assay Protocol

-

Reagent Preparation:

-

Prepare SIRT2 Assay Buffer. Add BSA to a final concentration of 0.1 mg/mL to prevent enzyme precipitation and non-specific binding.

-

Prepare a stock solution of NAD+ in SIRT2 Assay Buffer.

-

Prepare a stock solution of this compound substrate in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of Trypsin in a suitable buffer.

-

Dilute the recombinant SIRT2 enzyme to the desired working concentration in SIRT2 Assay Buffer. Keep the enzyme on ice.

-

Prepare serial dilutions of the test compounds and the known inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

-

-

Assay Reaction:

-

Set up the assay in a 96-well black microplate. Include wells for "no enzyme" (background), "no inhibitor" (vehicle control), and test compounds at various concentrations.

-

To each well, add the following components in the specified order:

-

SIRT2 Assay Buffer

-

Test compound or vehicle

-

NAD+ solution

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

-

Initiate the deacetylation reaction by adding the this compound substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme concentration and activity.

-

-

Development and Fluorescence Measurement:

-

Stop the deacetylation reaction and initiate the development step by adding the Trypsin solution to all wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 340-360 nm and emission at approximately 440-460 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no enzyme" blank wells from all other readings.

-

Calculate the percentage of SIRT2 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test compound - Background Fluorescence) / (Fluorescence of vehicle control - Background Fluorescence)]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Visualizations

Caption: Experimental workflow for the this compound assay for SIRT2 inhibition.

Caption: Simplified signaling pathway of SIRT2 and its key substrates.

References

Application Notes and Protocols for the Continuous Enzymatic Assay of Sirtuins Using Ac-QPKK(Ac)-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-QPKK(Ac)-AMC is a fluorogenic peptide substrate designed for the sensitive and continuous measurement of the enzymatic activity of Class III histone deacetylases, specifically sirtuins (SIRTs). This substrate is particularly effective for assaying the activity of SIRT1, SIRT2, and SIRT3.[1][2] The assay principle is based on a two-step enzymatic reaction. In the first step, a sirtuin enzyme deacetylates the acetylated lysine residue within the peptide sequence. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[3] The resulting increase in fluorescence, monitored over time, is directly proportional to the sirtuin activity. This continuous assay format is amenable to high-throughput screening of sirtuin inhibitors and activators, as well as for detailed kinetic studies.

Principle of the Assay

The enzymatic reaction can be summarized as follows:

-

Deacetylation: this compound + NAD⁺ ---(SIRT1/2/3)---> Ac-QPKK-AMC + Nicotinamide + O-Acetyl-ADP-ribose

-

Development: Ac-QPKK-AMC ---(Trypsin)---> Ac-QPK + AMC (fluorescent)

The fluorescence of the liberated AMC is monitored in real-time, with excitation typically between 340-360 nm and emission between 440-460 nm.[1][2][4]

Sirtuin Signaling Pathway

Sirtuins 1, 2, and 3 are critical regulators of cellular metabolism, stress responses, and cell cycle progression. They are NAD⁺-dependent deacetylases that target a wide range of histone and non-histone protein substrates. SIRT1 is primarily localized in the nucleus and cytoplasm, SIRT2 is predominantly cytoplasmic, and SIRT3 is found in the mitochondria.[5][6][7] Their interconnected signaling pathways play crucial roles in maintaining cellular homeostasis.

Caption: Sirtuin signaling pathways in different cellular compartments.

Required Materials and Reagents

| Reagent/Material | Recommended Specifications |

| This compound | Purity ≥95% |

| Recombinant Sirtuin (SIRT1, SIRT2, or SIRT3) | High purity, specific activity should be known |

| Trypsin (TPCK-treated) | ≥10,000 BAEE units/mg protein |

| NAD⁺ (Nicotinamide adenine dinucleotide) | ≥98% purity |

| Tris-HCl | Molecular biology grade |

| NaCl | Molecular biology grade |

| KCl | Molecular biology grade |

| MgCl₂ | Molecular biology grade |

| DMSO (Dimethyl sulfoxide) | Anhydrous, ≥99.9% |

| Nicotinamide | ≥99.5% |

| 96-well black, flat-bottom microplates | Non-treated, for fluorescence measurements |

| Fluorescence microplate reader | Capable of excitation at 340-360 nm and emission at 440-460 nm, with kinetic reading capability |

| Multichannel pipette and sterile tips |

Experimental Protocols

Reagent Preparation

Sirtuin Assay Buffer (50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0)

-

Dissolve the following in 800 mL of deionized water:

-

6.057 g Tris base

-

8.006 g NaCl

-

0.201 g KCl

-

0.203 g MgCl₂·6H₂O

-

-

Adjust the pH to 8.0 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

This compound Stock Solution (10 mM)

-

Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution.

-

Aliquot and store at -20°C, protected from light.

NAD⁺ Stock Solution (50 mM)

-

Dissolve the required amount of NAD⁺ in Sirtuin Assay Buffer to make a 50 mM stock solution.

-

Prepare fresh on the day of the experiment.

Trypsin Stock Solution (10 mg/mL)

-

Dissolve 10 mg of TPCK-treated trypsin in 1 mL of Sirtuin Assay Buffer.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Sirtuin Enzyme Working Solution

-

Dilute the recombinant sirtuin enzyme stock to the desired working concentration in cold Sirtuin Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 20-200 nM). Keep on ice.

Nicotinamide Stop Solution (10 mM, for endpoint assays)

-

Dissolve the required amount of nicotinamide in Sirtuin Assay Buffer to make a 10 mM stock solution.

Continuous Enzyme Assay Protocol

The following protocol is for a single well in a 96-well plate. Adjust volumes as needed for multiple reactions.

Caption: Experimental workflow for the continuous sirtuin assay.

-

Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix of the reagents for all reactions. For each 100 µL final reaction volume, the mix should contain:

-

Sirtuin Assay Buffer

-

1 µL of 50 mM NAD⁺ (final concentration: 500 µM)

-

0.5 µL of 10 mg/mL Trypsin (final concentration: 50 µg/mL)

-

-

Set up the Plate:

-

Test wells: Add the appropriate volume of the reaction mix and the diluted sirtuin enzyme working solution.

-

No enzyme control: Add the reaction mix and the same volume of Sirtuin Assay Buffer instead of the enzyme solution.

-

Inhibitor/Activator wells (optional): Add the reaction mix, sirtuin enzyme, and the test compound at the desired concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add this compound to each well to a final concentration of 10-50 µM. The optimal substrate concentration should be determined empirically and is ideally at or below the Kₘ value for the specific sirtuin.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 60 seconds.

-

Excitation: 355 nm

-

Emission: 460 nm

-

Data Analysis

-

Plot the Data: For each well, plot the relative fluorescence units (RFU) against time (minutes).

-

Determine the Initial Velocity (V₀): Identify the linear portion of the curve (initial phase of the reaction) and calculate the slope (ΔRFU/min). This represents the initial velocity of the reaction.

-

Correct for Background: Subtract the initial velocity of the "no enzyme" control from the initial velocities of all other wells.

-

Inhibitor/Activator Analysis: For inhibitor studies, plot the corrected initial velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The following table provides a summary of recommended concentrations for the assay components.

| Component | Stock Concentration | Final Concentration |

| This compound | 10 mM in DMSO | 10 - 50 µM |

| SIRT1/2/3 Enzyme | Varies | 20 - 200 nM (Empirically determined) |

| NAD⁺ | 50 mM | 500 µM |

| Trypsin | 10 mg/mL | 50 µg/mL |

| DMSO | 100% | ≤ 1% |

AMC Standard Curve (Optional but Recommended)

To convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min), an AMC standard curve should be generated.

-

Prepare a series of AMC dilutions in Sirtuin Assay Buffer (e.g., 0, 0.5, 1, 2.5, 5, 10, 15, 20 µM) from a stock solution.

-

Add 100 µL of each dilution to separate wells of the 96-well plate.

-

Measure the fluorescence intensity at the same settings used for the kinetic assay.

-